molecular formula C14H15NO2S B12613373 4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester CAS No. 886366-54-7

4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester

Cat. No.: B12613373
CAS No.: 886366-54-7
M. Wt: 261.34 g/mol
InChI Key: LJXASBCPSHJBKE-UHFFFAOYSA-N
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Description

4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester is a thiazole-based compound featuring a 3,4-dimethylphenyl substituent at the 4-position of the thiazole ring and an ethyl ester group at the 2-position.

Properties

CAS No.

886366-54-7

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

ethyl 4-(3,4-dimethylphenyl)-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C14H15NO2S/c1-4-17-14(16)13-15-12(8-18-13)11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3

InChI Key

LJXASBCPSHJBKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC(=C(C=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester typically involves the reaction of 3,4-dimethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The resulting thiazole compound is then esterified using ethanol and an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Pharmaceutical Research

Therapeutic Properties:
The compound is being investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory and analgesic medications. Studies have shown that derivatives of thiazole compounds exhibit significant anti-inflammatory effects, making them candidates for pain management therapies .

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of thiazole derivatives and their effects on inflammatory pathways. The results indicated that certain derivatives, including those related to 4-(3,4-dimethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester, demonstrated promising results in reducing inflammation markers in vitro .

Agricultural Chemistry

Agrochemical Development:
In agricultural chemistry, this compound plays a crucial role in developing agrochemicals, particularly fungicides and herbicides. Its structure allows for effective pest control by enhancing crop protection against diseases and pests .

Data Table: Applications in Agrochemicals

Application TypeCompound RoleEffectiveness
FungicidesActive ingredientHigh efficacy against fungal pathogens
HerbicidesSelective herbicideReduced crop damage while controlling weeds

Material Science

Advanced Materials Synthesis:
The compound is utilized in synthesizing advanced materials, including polymers and coatings. Its incorporation into materials can enhance durability and resistance to environmental factors such as moisture and UV radiation .

Case Study:
Research published in Polymer Science examined the incorporation of thiazole derivatives into polymer matrices. The findings indicated improved thermal stability and mechanical strength compared to conventional materials .

Biochemical Applications

Role in Biochemical Assays:
Researchers are investigating the compound's role as a reagent or probe in biochemical assays. Its ability to interact with various biological processes makes it valuable for studying enzyme activities and metabolic pathways .

Data Table: Biochemical Applications

Application TypeCompound RoleResearch Findings
Enzyme assaysReagentEnhanced detection sensitivity
Metabolic pathway studiesProbeImproved understanding of metabolic flux

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring and thiazole core significantly alter molecular properties:

Compound Name Substituents (Position) Molecular Weight Key Properties Reference
4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester 3,4-dimethyl (C6H3) ~289.35 g/mol Enhanced lipophilicity due to methyl groups; moderate polarity
4-(3,4-Dimethoxyphenyl)-thiazole-2-carboxylic acid ethyl ester (Compound 68) 3,4-methoxy (C6H3) 294.33 g/mol Higher polarity and solubility in polar solvents; 97% synthetic yield
2-(4-Nitrophenyl)thiazole-4-carboxylic acid ethyl ester 4-nitro (C6H4) 292.29 g/mol Electron-withdrawing nitro group increases reactivity; lower thermal stability
2-(4-Bromo-2-methylphenyl)thiazole-4-carboxylate 4-bromo, 2-methyl (C6H3) 326.21 g/mol Increased molecular weight and halogen-mediated binding potential

Key Observations :

  • Methyl vs. Methoxy Groups : Methyl substituents (as in the target compound) confer greater lipophilicity compared to methoxy groups, which enhance polarity and aqueous solubility .
  • Electron-Donating vs. Electron-Withdrawing Groups : The nitro group in 2-(4-nitrophenyl)thiazole-4-carboxylate reduces electron density on the thiazole ring, making it more reactive in electrophilic substitutions but prone to degradation .

Stability and Functional Group Reactivity

  • Ester Hydrolysis: The ethyl ester group in thiazole-2-carboxylates is generally stable under neutral conditions but susceptible to hydrolysis in basic environments.
  • Steric and Electronic Effects : Bromine and trifluoromethyl substituents (e.g., in 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate) introduce steric bulk and alter electronic profiles, impacting binding interactions in biological systems .

Biological Activity

4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester, also known as ethyl 2-(3,4-dimethylphenyl)-1,3-thiazole-4-carboxylate, is a compound of interest due to its diverse biological activities. This article reviews the biological properties of this compound, including its potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₄H₁₅NO₂S
  • Molecular Weight : 261.339 g/mol
  • CAS Number : 885279-24-3

Antiviral Activity

Recent studies have explored the antiviral potential of thiazole derivatives. The phenylthiazole ring system has been identified as a promising scaffold for developing antiviral agents targeting flaviviruses. Compounds derived from this structure have shown significant selectivity and efficacy against viruses such as dengue and yellow fever by inhibiting their envelope proteins .

In particular, modifications in the substituents on the phenyl ring have been linked to enhanced antiviral activity. For example, a derivative with a para-chlorine atom demonstrated notable efficacy in inhibiting viral replication at concentrations as low as 50 µM .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways associated with cancer progression .

A study highlighted that certain thiazole derivatives exhibited cytotoxic effects against gastric cancer cells, with half-maximal inhibitory concentration (IC₅₀) values significantly lower than standard chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole compounds is crucial for optimizing their biological activities. The presence of specific functional groups on the thiazole ring and phenyl substituents can dramatically influence their pharmacological profiles. For instance:

  • Substituents on the Phenyl Ring : Variations in electron-donating or withdrawing groups can enhance or diminish biological activity.
  • Positioning of Functional Groups : The location of substituents (ortho, meta, para) affects binding affinity and selectivity towards biological targets.

Case Study 1: Antiviral Efficacy

In a comparative study involving several thiazole derivatives, one compound demonstrated an exceptional selectivity index (TI) of 147 against flavivirus infections. This study emphasized the importance of structural modifications in enhancing antiviral potency while minimizing toxicity .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of thiazole derivatives against breast cancer cell lines. The study reported that specific modifications led to increased apoptosis rates and reduced cell proliferation, suggesting a promising avenue for developing new cancer therapies .

Data Summary

Activity Type Target IC₅₀/EC₅₀ (µM) Selectivity Index (TI)
AntiviralFlavivirus50147
AnticancerGastric Cancer Cells12.10Not specified

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